molecular formula C16H20BrN3O2 B4357840 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)-2-methylpropanamide

3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)-2-methylpropanamide

Cat. No.: B4357840
M. Wt: 366.25 g/mol
InChI Key: OTNFZRUJYFQHKP-UHFFFAOYSA-N
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Description

3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)-2-methylpropanamide is a synthetic organic compound characterized by its unique chemical structure. This compound features a pyrazole ring substituted with bromine and methyl groups, an amide linkage, and a methoxyphenyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)-2-methylpropanamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the pyrazole ring: Starting with a suitable precursor, such as 4-bromo-3,5-dimethyl-1H-pyrazole, which can be synthesized through cyclization reactions involving hydrazine and 1,3-diketones.

    Amide bond formation: The pyrazole derivative is then reacted with 4-methoxyphenylacetic acid or its derivatives under amide coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

    Final product purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors, greener solvents, and efficient purification methods to minimize waste and maximize yield.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)-2-methylpropanamide can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and reduction: The compound can be subjected to oxidation or reduction reactions, potentially altering the functional groups present on the molecule.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.

Common Reagents and Conditions

    Substitution reactions: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate, and solvents like DMF (dimethylformamide).

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while hydrolysis can produce carboxylic acids and amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Potential use as a lead compound in drug discovery and development, particularly for targeting specific biological pathways.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)-2-methylpropanamide is not well-documented. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)-2-methylpropanamide
  • 3-(4-fluoro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)-2-methylpropanamide
  • 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)-2-methylpropanamide

Uniqueness

The uniqueness of 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)-2-methylpropanamide lies in its specific substitution pattern on the pyrazole ring and the presence of the methoxyphenyl group. These structural features may confer distinct chemical and biological properties compared to similar compounds, making it a valuable target for further research and development.

Properties

IUPAC Name

3-(4-bromo-3,5-dimethylpyrazol-1-yl)-N-(4-methoxyphenyl)-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BrN3O2/c1-10(9-20-12(3)15(17)11(2)19-20)16(21)18-13-5-7-14(22-4)8-6-13/h5-8,10H,9H2,1-4H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTNFZRUJYFQHKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(C)C(=O)NC2=CC=C(C=C2)OC)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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